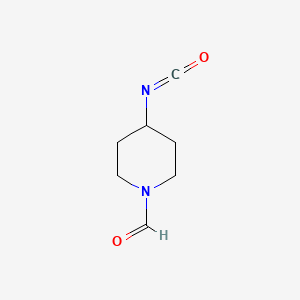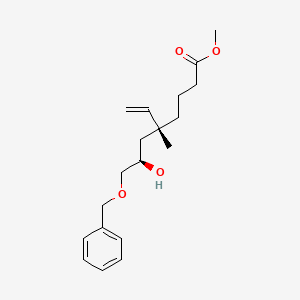
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is a complex organic compound with a unique structure that includes a benzyloxy group, a hydroxy group, and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Octanoate Backbone: The initial step involves the construction of the octanoate backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Functional Groups: The benzyloxy, hydroxy, and vinyl groups are introduced through specific reactions such as etherification, hydroxylation, and olefination.
Stereoselective Synthesis: Ensuring the correct stereochemistry at the 5 and 7 positions is crucial. This is often achieved through chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The vinyl group can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy and vinyl groups can participate in hydrophobic interactions and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(5R,7R)-8-Benzyloxy-7-hydroxy-5-methyl-5-vinyloctanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
(5R,7R)-8-Benzyloxy-7-hydroxy-5-methyl-5-vinyloctanol: Similar structure but with an alcohol group instead of a methyl ester.
Uniqueness
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C19H28O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
methyl (5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoctanoate |
InChI |
InChI=1S/C19H28O4/c1-4-19(2,12-8-11-18(21)22-3)13-17(20)15-23-14-16-9-6-5-7-10-16/h4-7,9-10,17,20H,1,8,11-15H2,2-3H3/t17-,19-/m1/s1 |
InChI 键 |
YWWDVWUFCDPBLM-IEBWSBKVSA-N |
手性 SMILES |
C[C@@](CCCC(=O)OC)(C[C@H](COCC1=CC=CC=C1)O)C=C |
规范 SMILES |
CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)
![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
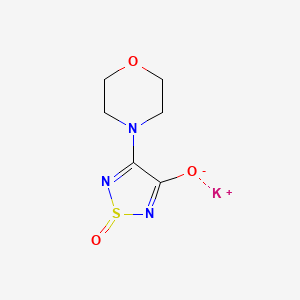
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
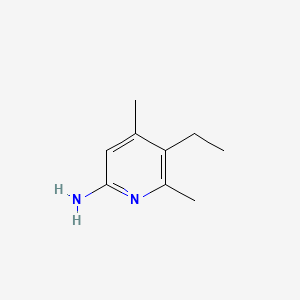

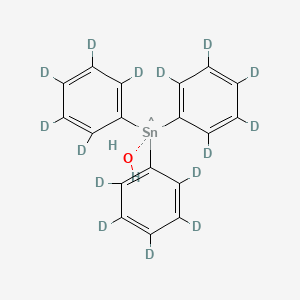
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
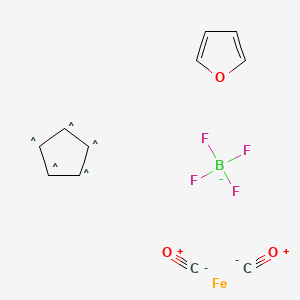
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
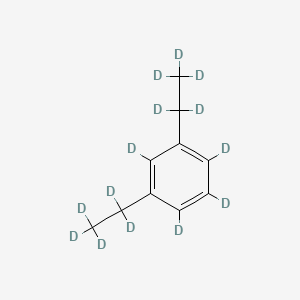
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
